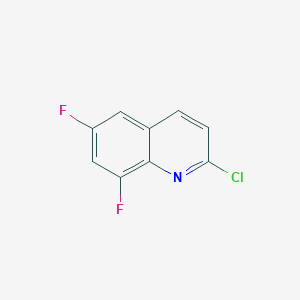

2-Chloro-6,8-difluoroquinoline

説明

Synthesis Analysis

The synthesis of 2-Chloro-6,8-difluoroquinoline involves several key steps, including halogenation, cyclization, and fluorination. One approach to synthesizing halogen-containing aminoquinolines, relevant to compounds like this compound, includes the interaction of polyfluorinated 2-chloroquinolines with ammonia. This process primarily leads to the substitution of the chlorine atom, with the replacement of liquid ammonia by aqueous ammonia increasing the proportion of aminodechlorination products (Skolyapova et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused to a pyridine ring, with chloro and fluoro substituents enhancing the molecule's electronic properties. This configuration affects the molecule's reactivity, enabling specific chemical reactions and interactions. The presence of halogen atoms significantly influences the molecule's electronic distribution, reactivity, and interaction with various reagents.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and addition reactions, due to the presence of reactive chloro and fluoro groups. These reactions enable the synthesis of a wide range of derivatives, offering a platform for developing new materials and molecules with tailored properties.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are significantly influenced by its molecular structure. The presence of fluorine atoms, in particular, affects the compound's polarity, boiling point, and density, making it an interesting subject for study in the context of material science and organic chemistry.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity, are crucial for its applications in organic synthesis and material science. The electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the chlorine atom play a significant role in determining the compound's reactivity towards various reagents and conditions.

For a detailed examination of the synthesis, structural analysis, and properties of this compound and related compounds, the following references provide a comprehensive overview:

- Skolyapova et al., 2017: Examines the interaction of polyfluorinated 2-chloroquinolines with ammonia, relevant to the synthesis and functionalization of this compound.

科学的研究の応用

Synthesis and Chemical Reactions

- The interaction of polyfluorinated 2-chloroquinolines, including 2-chloro-6,8-difluoroquinoline, with liquid and aqueous ammonia has been studied as a method to synthesize halogen-containing aminoquinolines. In the case of this compound, this process mainly produces 2-amino-6,8-difluoroquinoline as the primary product (Skolyapova et al., 2017).

Synthesis of Quinoline Derivatives

- Recent research has focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which include compounds like this compound. These studies cover the synthesis of quinoline ring systems and reactions to create fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).

Synthesis of Fluorinated Heterocycles

- Research on the reactions of trifluorovinyllithium and 1-chloro-2,2-difluorovinyllithium has led to the synthesis of various fluorinated heterocycles, such as 2-chloro-1,3-difluoroquinoline, demonstrating the potential for creating a range of fluorinated quinoline derivatives (Burdon et al., 1997).

OLED Applications

- Studies on chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, which are related to the chemical structure of this compound, have revealed their potential applications in organic light-emitting diodes (OLEDs). These compounds, due to their photoluminescence properties, are considered promising for OLEDs with enhanced performance (Huo et al., 2015).

Chemical Analysis of 2-Chloroquinoline Derivatives

- The methoxydefluorination of various difluoroquinolines, including this compound, has been examined. This analysis provides insights into the regioselectivity and relative reactivity of these compounds, contributing to a deeper understanding of their chemical properties (Politanskaya et al., 2005).

作用機序

Target of Action

It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .

Mode of Action

The incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .

Biochemical Pathways

Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .

Result of Action

Many synthetic quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Action Environment

The stability and reactivity of fluorinated quinolines are subjects of ongoing research .

特性

IUPAC Name |

2-chloro-6,8-difluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUJMZQHTOKLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

577967-70-5 | |

| Record name | 2-chloro-6,8-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)

![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)